7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Overview
Description
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family. This compound is characterized by the presence of a pyrrole ring fused to a pyrazine ring, with methyl and methylthio substituents at specific positions. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine can be achieved through several synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the methylthio groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylthio positions, where nucleophiles such as amines or thiols can replace the methylthio groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
This compound: This compound is unique due to its specific substitution pattern, which imparts distinct biological activities.
Pyrrolo[1,2-a]pyrazine: A simpler derivative without the methyl and methylthio substituents, which may exhibit different biological properties.
Pyrrolo[2,3-b]pyrazine: Another isomeric form with a different ring fusion pattern, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-7-9(13-2)8-6-11-4-5-12(8)10(7)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLBTCQBKAKUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=C1SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233127 | |
Record name | 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84201-40-1 | |
Record name | 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084201401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84201-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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